Dequalinium chloride
Overview
Description
Dequalinium chloride is a quaternary ammonium cation antimicrobial agent used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is an antibacterial agent with multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . It is a quaternary ammonium compound, consisting of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding a Formula II compound to a solution containing Cl-, followed by a reaction . An oxidant is then added to the product of step (1), resulting in a reaction . Another method involves dissolving 2-methyl-4-chloroquinoline in p-methoxybenzylamine, heating the mixture to 140°C for 2 hours, cooling, and pouring the reaction solution into water .Molecular Structure Analysis
This compound is a small molecule with the chemical formula C30H40N4 . It consists of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain .Chemical Reactions Analysis
This compound has been shown to inhibit the enzymatic hydrolysis reaction of acetylcholine by cholinesterase in the presence of the acetylcholine (ACh) excess and H2O2 . It also interacts with different multidrug transporters (QacR, AcrB, EmrE) and with the transcriptional regulator RamR .Physical And Chemical Properties Analysis
This compound is a white or yellowish-white powder . Its molecular weight is 527.57 g/mol . It is soluble in DMSO .Scientific Research Applications
Antimicrobial Potential
Dequalinium chloride is recognized for its successful use as an antiseptic drug and disinfectant, especially in clinical settings. Its structure as a bisquaternary ammonium compound contributes to its improved antimicrobial activity against a range of pathogens, including mycobacteria and protozoa, particularly plasmodia (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).
Cancer Treatment
This compound has shown potential in inhibiting the growth of malignant tumors, particularly glioblastoma, a common malignant neuroepithelial tumor. Its ability to target and accumulate in mitochondria, acting as an inhibitor of XIAP, makes it a promising agent in cancer therapy (Pan, Zhao, & Chen, 2021). Another study reinforces this by demonstrating its effectiveness in inhibiting the growth and proliferation of human glioma cells (Yu, Yang, Yu, Zhao, & Chen, 2020).
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various germs relevant to vaginal infections, making it an efficient alternative in the local therapy of such infections (Casa, Noll, Gonser, Grob, Graf, & Pohlig, 2002).
Molecular Targets
This compound can interfere with the functioning of diverse proteins. Its multiple sites of action in cells, including its mitochondrial action, selective inhibition of kinases, and modulation of Ca2+-activated K+ channels, contribute to its antibacterial, antiviral, antifungal, antiparasitic, and anticancer properties (Bailly, 2021).
Antiseptic Efficacy
This compound demonstrates significant anti-adherence activities against Candida albicans, which could be useful in the prophylaxis of oral candidosis (Fowler & Jones, 1992).
Empirical Therapy
This compound is effective in empirical therapy, particularly for treating vulvovaginal infections, by correcting disorders of vaginal microbiocenosis (Tazina, Bebneva, Aleshkina, & Soyunov, 2022).
Mechanism of Action
Target of Action
Dequalinium chloride is a quaternary ammonium cation antimicrobial agent . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . It is known to inhibit the protein kinase C (PKC) and block CNGA1 channels . It also interacts with different multidrug transporters (QacR, AcrB, EmrE) and with the transcriptional regulator RamR .
Mode of Action
This compound increases bacterial cell permeability and reduces enzymatic activity, thus causing cell death . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C . It blocks CNGA1 channels and heteromeric CNGA1 CNGB1 channels .
Biochemical Pathways
This compound selectively targets mitochondria to deplete DNA and block energy production in cells . It also interferes with the correct functioning of diverse proteins . The anticancer effects of this compound combine a mitochondrial action, a selective inhibition of kinases (PKC-alpha/beta, Cdc7/Dbf4), and a modulation of Ca(2+)-activated K(+) channels .
Pharmacokinetics
The main active substance of this compound is barely absorbed . There is currently no detailed data on the pharmacokinetics of this compound .
Result of Action
This compound effectively inhibits the growth of glioma cells in vitro and in vivo . It may promote glioma cell apoptosis by affecting the expression of NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2 genes . It also has a rapid bactericidal and fungicidal action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that this compound could help reduce antibiotic consumption and thus warrants consideration as first-line treatment for bacterial vaginosis due to its broad spectrum, efficacy, safety, tolerability, and less likelihood of resistance .
Future Directions
properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZEXKYNRNOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
Record name | Dequalinium chloride [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045144 | |
Record name | Dequalinium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
522-51-0 | |
Record name | Dequalinium chloride [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dequalinium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dequalinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEQUALINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYS8INN1I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.
A: [, , ] Yes, this compound accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.
A: [, ] this compound acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.
ANone: The molecular formula of this compound is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.
A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize this compound. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].
ANone: this compound is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.
ANone: The provided research does not offer detailed insights into computational studies or QSAR models for this compound.
A: [] Two quinolinium rings connected by a long bridging group are crucial for this compound's inhibitory activity. Modifications to these features could impact its potency and selectivity.
A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.
A: this compound is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.
A: [, ] this compound exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.
A: Researchers have utilized various methods to assess this compound's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating this compound's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].
A: [, ] this compound's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.
A: this compound is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.
A: The provided research focuses on the topical application of this compound, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.
ANone: The research primarily focuses on the therapeutic aspects of this compound. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.
A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of this compound in various formulations.
A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze this compound in different matrices.
ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of this compound.
A: [] Analytical methods for this compound, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.
A: [] this compound, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.
ANone: The research primarily focuses on this compound's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.
ANone: The provided research does not offer specific information about this compound's interactions with drug transporters.
ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the research.
A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.
ANone: The provided research does not discuss specific strategies for recycling or waste management of this compound.
ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying this compound.
A: [, ] this compound has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.
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